Cas no 256924-07-9 (1-benzyl-2,3-dihydroindol-6-amine)
1-benzyl-2,3-dihydroindol-6-amine Chemical and Physical Properties
Names and Identifiers
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- 1-benzyl-2,3-dihydroindol-6-amine
- 1H-Indol-6-amine, 2,3-dihydro-1-(phenylmethyl)-
- SureCN2001003
- 1-benzyl-6-indolinamine
- AG-E-79200
- 1-BENZYL-2,3-DIHYDRO-1H-INDOL-6-YLAMINE
- CTK0I6583
- 256924-07-9
- DB-067445
- SCHEMBL2001003
- AKOS000223971
- 1-Benzylindolin-6-amine
- CS-0336166
- SB36224
- 1-Benzyl-2,3-dihydro-1H-indol-6-amine
- 1h-indol-6-amine,2,3-dihydro-1-(phenylmethyl)-
- DTXSID80623731
-
- MDL: MFCD11137654
- Inchi: 1S/C15H16N2/c16-14-7-6-13-8-9-17(15(13)10-14)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11,16H2
- InChI Key: IWJSFAHMBNVJIU-UHFFFAOYSA-N
- SMILES: N1(CC2C=CC=CC=2)C2C=C(C=CC=2CC1)N
Computed Properties
- Exact Mass: 224.13148
- Monoisotopic Mass: 224.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 29.3Ų
Experimental Properties
- PSA: 29.26
1-benzyl-2,3-dihydroindol-6-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199009691-1g |
1-Benzylindolin-6-amine |
256924-07-9 | 95% | 1g |
$579.82 | 2023-09-02 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0363-1g |
1-Benzyl-2,3-dihydro-1H-indol-6-ylamine |
256924-07-9 | 97% | 1g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0363-5g |
1-Benzyl-2,3-dihydro-1H-indol-6-ylamine |
256924-07-9 | 97% | 5g |
33904.74CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0363-500mg |
1-Benzyl-2,3-dihydro-1H-indol-6-ylamine |
256924-07-9 | 97% | 500mg |
4655.75CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0363-250mg |
1-Benzyl-2,3-dihydro-1H-indol-6-ylamine |
256924-07-9 | 97% | 250mg |
2756.14CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0363-100mg |
1-Benzyl-2,3-dihydro-1H-indol-6-ylamine |
256924-07-9 | 97% | 100mg |
1797.85CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0363-50mg |
1-Benzyl-2,3-dihydro-1H-indol-6-ylamine |
256924-07-9 | 97% | 50mg |
1322.95CNY | 2021-05-08 | |
| Chemenu | CM146937-1g |
1-Benzyl-2,3-dihydro-1H-indol-6-ylamine |
256924-07-9 | 95% | 1g |
$635 | 2021-08-05 | |
| Chemenu | CM146937-1g |
1-Benzyl-2,3-dihydro-1H-indol-6-ylamine |
256924-07-9 | 95% | 1g |
$635 | 2024-07-28 | |
| Ambeed | A594087-1g |
1-Benzylindolin-6-amine |
256924-07-9 | 95+% | 1g |
$531.0 | 2024-04-20 |
1-benzyl-2,3-dihydroindol-6-amine Suppliers
1-benzyl-2,3-dihydroindol-6-amine Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 1-benzyl-2,3-dihydroindol-6-amine
Introduction to 1-benzyl-2,3-dihydroindol-6-amine (CAS No. 256924-07-9)
1-benzyl-2,3-dihydroindol-6-amine, identified by the Chemical Abstracts Service Number (CAS No.) 256924-07-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indole derivatives family, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural framework of 1-benzyl-2,3-dihydroindol-6-amine incorporates a benzyl substituent at the 1-position and an amine group at the 6-position of a 2,3-dihydroindole core, which together contribute to its unique chemical properties and biological interactions.
The indole scaffold is a privileged structure in drug discovery, owing to its presence in numerous bioactive natural products and pharmacologically relevant compounds. The modification of the indole ring at various positions has been extensively explored to modulate its pharmacokinetic and pharmacodynamic profiles. In particular, derivatives featuring an amine functionality at the 6-position have shown promise in various preclinical studies as potential modulators of enzymatic and receptor-mediated pathways.
Recent advancements in computational chemistry and structure-based drug design have facilitated the identification of novel indole derivatives with enhanced binding affinity and selectivity. Among these, 1-benzyl-2,3-dihydroindol-6-amine has been highlighted for its potential role in inhibiting specific targets implicated in neurological disorders, cancer, and inflammatory conditions. The benzyl group at the 1-position not only enhances solubility but also influences electronic distribution across the molecule, thereby affecting its interaction with biological macromolecules.
One of the most compelling aspects of 1-benzyl-2,3-dihydroindol-6-amine is its reported activity as a modulator of neurotransmitter receptors. Studies have suggested that this compound may interact with serotonin receptors (e.g., 5-HT1A and 5-HT7), which are implicated in mood regulation, anxiety, and cognitive functions. The amine group at the 6-position provides a hydrogen bond donor capability, enabling precise alignment with receptor binding pockets and facilitating high-affinity interactions.
In addition to its neurological applications, 1-benzyl-2,3-dihydroindol-6-amine has been investigated for its potential anti-cancer properties. Preclinical data indicate that this compound can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and modulating intracellular signaling pathways. The benzyl substituent appears to play a critical role in this process by influencing the compound’s ability to penetrate cell membranes and reach intracellular targets.
The synthesis of 1-benzyl-2,3-dihydroindol-6-amine typically involves multi-step organic reactions starting from commercially available precursors such as tryptophan or indole derivatives. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale screening studies for new drug candidates. The use of palladium-catalyzed cross-coupling reactions has been particularly valuable in constructing the indole core with high regioselectivity and yield.
Evaluation of 1-benzyl-2,3-dihydroindol-6-amine in vitro has revealed promising results regarding its metabolic stability and bioavailability. Computational modeling studies have predicted that this compound exhibits favorable pharmacokinetic properties, including adequate solubility and moderate lipophilicity, which are essential for effective drug delivery. Furthermore, preliminary toxicological assessments suggest that it demonstrates low toxicity at therapeutic doses, although further studies are warranted to fully characterize its safety profile.
The growing interest in 1-benzyl-2,3-dihydroindol-6-amine underscores the broader trend toward discovering novel therapeutic agents based on indole derivatives. Its unique structural features make it a versatile scaffold for further chemical modifications aimed at optimizing biological activity and minimizing side effects. Collaborative efforts between academic researchers and pharmaceutical companies are expected to accelerate the development of next-generation drugs derived from this class of compounds.
In conclusion,1-benzyl-2,3-dihydroindol-6-aminedemonstrates significant potential as a pharmacological tool for addressing various human health challenges. Its structural features, combined with emerging research findings on its biological activities, position it as a promising candidate for further clinical investigation. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in shaping future therapeutic strategies.
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